Ethyl (2E,4Z)-2,4-decadienoate, commonly referred to as pear ester (PE), is a naturally occurring organic compound primarily recognized for its role as a volatile aroma compound. [, , ] It is classified as an unsaturated fatty acid ester due to the presence of a double bond in its carbon chain. [] PE is particularly notable for contributing to the characteristic aroma of pears, making it a significant component in food science and flavor chemistry. [, , , ] Beyond its role in aroma, PE has demonstrated biological activity, particularly as a kairomone, attracting specific insect species. [, ] This property has led to its exploration in agricultural applications, specifically as a potential tool for pest management. []
Ethyl-2,4-decadienoate, also known as ethyl (2E,4Z)-decadienoate or pear ester, is an organic compound characterized by its distinct fruity aroma reminiscent of pears. It is primarily utilized in the flavor and fragrance industries due to its sensory properties. The chemical formula for ethyl-2,4-decadienoate is CHO, and it is classified as a fatty acid ethyl ester. This compound is notable for its specific (E,Z) configuration, which influences its reactivity and sensory characteristics.
Ethyl-2,4-decadienoate can be sourced from natural products such as Stillingia oil or synthesized through various chemical methods. In terms of classification, it falls under the category of esters and more specifically, it is an unsaturated fatty acid ethyl ester. Its unique structural features and stereochemistry contribute to its applications in food flavoring and perfumery.
Ethyl-2,4-decadienoate can be synthesized through several routes:
The synthesis often requires careful control of reaction conditions such as temperature and time to optimize yield and purity. For instance, enzymatic reactions may take several days depending on the enzyme's activity and substrate concentration.
Ethyl-2,4-decadienoate features a straight-chain structure with two double bonds located at the second and fourth carbon atoms from the ethyl ester functional group. The stereochemistry is designated as (E,Z), indicating the geometric arrangement of substituents around the double bonds.
Ethyl-2,4-decadienoate undergoes various chemical reactions:
The reactivity of ethyl-2,4-decadienoate is influenced by its unsaturation, allowing it to participate in addition reactions typical for alkenes.
Ethyl-2,4-decadienoate primarily interacts with olfactory receptors in the human nose, which are responsible for detecting smells. The binding of this compound to these receptors triggers a sensory response that is perceived as a fruity flavor and aroma.
The biochemical pathways involved include:
Ethyl-2,4-decadienoate finds significant use in various scientific fields:
Ethyl 2,4-decadienoate is systematically named as ethyl (2E,4Z)-deca-2,4-dienoate, reflecting its unsaturated 10-carbon chain with conjugated double bonds at positions 2–3 and 4–5, terminated by an ethyl ester group. This nomenclature adheres to IUPAC rules for polyunsaturated compounds, where "E/Z" descriptors specify stereochemistry. The compound is classified as a fatty acid ethyl ester under the broader category of unsaturated aliphatic esters. It is widely recognized by its common name "pear ester" due to its dominance in Pyrus communis (Bartlett pear) aroma profiles [5] [9].
Table 1: Key Stereoisomers of Ethyl 2,4-Decadienoate
Isomer | CAS Registry No. | Olfactory Profile | Relative Abundance |
---|---|---|---|
(2E,4Z) | 3025-30-7 | Intense pear-like | ≥95% in commercial |
(2E,4E) | 76649-24-6 | Fatty, waxy | ≤5% in commercial |
Table 2: Spectroscopic Signatures of Ethyl (2E,4Z)-2,4-Decadienoate
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | 7.46 (dd, J=10/15 Hz) | H–C(3)=C(4)–H coupling |
IR | 1740 cm⁻¹ | Ester carbonyl stretch |
MS | 196.1 [M]⁺, 151 [M–OC₂H₅]⁺ | Molecular ion, ester cleavage |
Table 3: Thermodynamic and Physical Properties
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 70–72°C | 0.05 mmHg | [10] |
Density | 0.905 g/mL | 25°C | [10] |
Refractive Index | 1.486 | 20°C | [10] |
Kovats’ Retention Index | 1482 | DB-1 capillary column | [3] |
Flash Point | 113°C | Closed cup | [5] [10] |
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